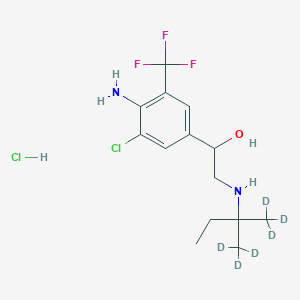
Tridecanoic acid-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecanoic acid-d9, also known as N-Tridecanoic acid-d9, is a deuterium-labeled version of tridecanoic acid. Tridecanoic acid is a 13-carbon medium-chain saturated fatty acid. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and the pharmacokinetics of fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecanoic acid-d9 can be synthesized through the deuteration of tridecanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with the temperature and pressure optimized to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: Tridecanoic acid-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tridecanedioic acid-d9 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group of this compound can be reduced to form tridecanol-d9 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form tridecanoyl chloride-d9.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: Tridecanedioic acid-d9.
Reduction: Tridecanol-d9.
Substitution: Tridecanoyl chloride-d9.
Scientific Research Applications
Tridecanoic acid-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of fatty acid metabolism.
Biology: Employed in studies of bacterial infections due to its ability to inhibit biofilm formation and persistence in bacteria like Escherichia coli.
Medicine: Investigated for its potential antimicrobial properties, particularly in combination with other agents like silver nanoparticles.
Industry: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolic profiles.
Mechanism of Action
The mechanism of action of tridecanoic acid-d9 involves its interaction with bacterial cell membranes. It disrupts the membrane integrity, leading to leakage of cellular contents and eventual cell death. Additionally, this compound can inhibit the formation of biofilms by interfering with the signaling pathways involved in biofilm development. This makes it a potential candidate for antimicrobial applications.
Comparison with Similar Compounds
Tridecanoic acid-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Undecanoic acid: An 11-carbon medium-chain fatty acid.
Lauric acid: A 12-carbon medium-chain fatty acid.
Tetradecanoic acid: A 14-carbon medium-chain fatty acid.
Compared to these compounds, this compound offers the advantage of being used as a tracer in metabolic studies due to its deuterium labeling. This allows for more precise tracking and analysis of metabolic pathways.
Properties
Molecular Formula |
C13H26O2 |
|---|---|
Molecular Weight |
223.40 g/mol |
IUPAC Name |
10,10,11,11,12,12,13,13,13-nonadeuteriotridecanoic acid |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i1D3,2D2,3D2,4D2 |
InChI Key |
SZHOJFHSIKHZHA-YNSOAAEFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





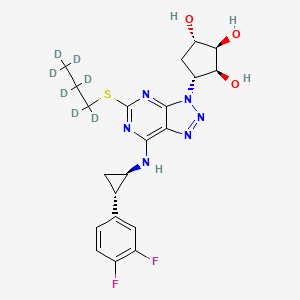
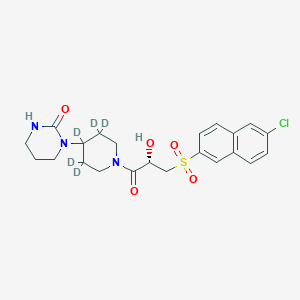

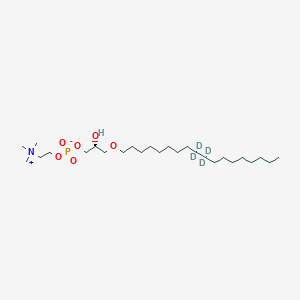



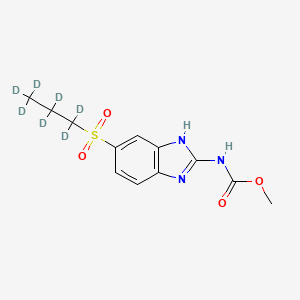

![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)
